Cas no 58993-79-6 ((R)-1-(4-Methoxyphenyl)propan-2-amine)

(R)-1-(4-Methoxyphenyl)propan-2-amine structure
58993-79-6 structure
Product Name:(R)-1-(4-Methoxyphenyl)propan-2-amine
CAS No:58993-79-6
MF:C10H15NO
MW:165.232202768326
CID:57351
PubChem ID:6951129
Update Time:2024-02-29

(R)-1-(4-Methoxyphenyl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(4-Methoxyphenyl)propan-2-amine
    • (2R)-1-(4-methoxyphenyl)propan-2-amine
    • R-(-)-2-(P-METHOXYPHENYL)-1-METHY ETHAMINE
    • (2R)-2-amino-1-(4-methoxyphenyl)propane
    • (R)-(-)-1-(4'-methoxy)phenyl-2-propanamine
    • (R)-(-)-1-methyl-2-(4
    • (R)-1-(4-methoxyphenyl)-2-aminopropane
    • (R)-2-(4-METHOXYPHENYL)-1-METHYLETHANAMINE
    • (R)-2-(4-methoxy-phenyl)-1-methyl-ethylamine
    • (R)-4-Methoxy-α-methylbenzeneethanamine
    • (R)-N-(2-(p-methoxyphenyl)-1-methylethyl)amine
    • AC1OCV6D
    • ANW-58133
    • CHEMBL2079629
    • CTK7A2415
    • SureCN394418
    • Benzeneethanamine,4-methoxy-a-methyl-, (R)-
    • (-)-p-Methoxyamphetamine
    • (R)-(-)-2-(4-Methoxyphenyl)-1-methylethylamine
    • (R)-2-(4-Methoxyphenyl)-1-methyl-ethylamine
    • l-4-Methoxyamphetamine
    • Benzeneethanamine, 4-methoxy-alpha-methyl-, (alphaR)-
    • UNII-2WSG94L9JW
    • BENZENEETHANAMINE, 4-METHOXY-.ALPHA.-METHYL-, (.ALPHA.R)-
    • F13064
    • p-Methoxyamphetamine, R-(-)-
    • para-Methoxyamphetamine, (R)-
    • (r)-4-methoxyamphetamine
    • J430.211G
    • 58993-79-6
    • PMA (PSYCHEDELIC), (R)-
    • SCHEMBL394418
    • (alphaR)-4-Methoxy-alpha-methylbenzeneethanamine
    • DTXSID001274078
    • (R)-1-(4-Methoxyphenyl)-2-propaneamine
    • 4-METHOXYAMPHETAMINE, L-
    • 4-MA, (R)-
    • AKOS015900186
    • PMA, (R)-
    • Q27255715
    • 2WSG94L9JW
    • 4-Methoxyamphetamine, (R)-
    • NEGYEDYHPHMHGK-MRVPVSSYSA-N
    • NS00116400
    • Inchi: 1S/C10H15NO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8H,7,11H2,1-2H3/t8-/m1/s1
    • InChI Key: NEGYEDYHPHMHGK-MRVPVSSYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)C[C@@H](C)N

Computed Properties

  • Exact Mass: 165.11500
  • Monoisotopic Mass: 165.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 0.990
  • Boiling Point: 258 ºC
  • Flash Point: 107 ºC
  • Refractive Index: 1.518
  • PSA: 35.25000
  • LogP: 2.28520

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